methyl]phenyl acetate CAS No. 338410-39-2](/img/structure/B2606164.png)

4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](cyano)methyl]phenyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

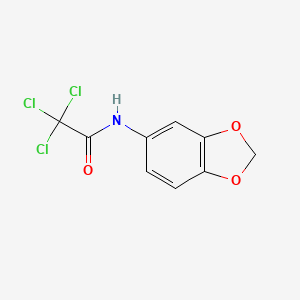

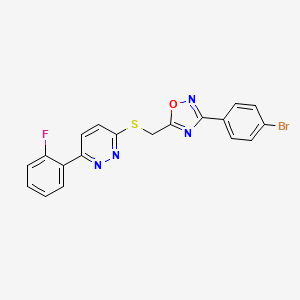

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are thought to have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .

Synthesis Analysis

The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

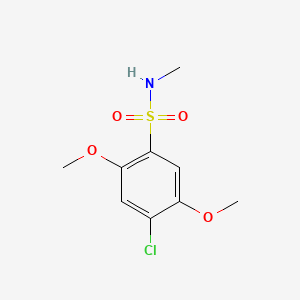

The molecular structure of this compound likely includes a trifluoromethyl group (-CF3), a pyridine ring, and a phenyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which the reactions are carried out. TFMP derivatives are known to participate in various chemical reactions due to their unique physicochemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. TFMP derivatives are known to have unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

Synthesis and Structural Assessment : The synthesis of related compounds has been explored, such as in the work by Castiñeiras, García-Santos, and Saa (2018), who investigated the synthesis and structural assessment of related compounds. This study highlights the potential for creating complex structures using related chemical frameworks (Castiñeiras, García-Santos, & Saa, 2018).

Synthesis of Pyridine Derivatives : Al-Issa (2012) synthesized a series of pyridine derivatives, demonstrating the versatility of similar chemical structures in synthesizing diverse pyridine compounds (Al-Issa, 2012).

Novel Compound Synthesis : Liu (2013) synthesized novel imidazo[1,2-a]pyrimidine compounds, showing the potential for creating new compounds with similar chemical backbones (Liu, 2013).

Chemical Properties and Reactions

Fluorescence Behavior Study : Chen and Wang (1995) explored the fluorescence behavior of 3-cyano-4-substituted-6-pyrenyl-2-pyridone derivatives, providing insights into the photophysical properties of similar compounds (Chen & Wang, 1995).

Furo[3,2-c]pyridine Derivatives : Bradiaková et al. (2009) focused on the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, revealing the chemical reactivity and potential applications of these compounds (Bradiaková et al., 2009).

Pyridylidene Compounds Synthesis : Omote, Kuo, and Sugiyama (1967) investigated the synthesis of some 4(1H)-Pyridylidene compounds, providing valuable insights into the chemical reactions and properties of similar molecules (Omote, Kuo, & Sugiyama, 1967).

Biological Applications

GLP-1 Receptor Agonists : Gong et al. (2011) identified a novel hit core skeleton of a similar compound as a potential glucagon-like peptide 1 receptor (GLP-1R) activator, suggesting potential biological applications (Gong et al., 2011).

Antimicrobial Activity : Rateb et al. (2013) synthesized novel nucleosides and examined their antimicrobial activities, indicating the potential use of similar compounds in antimicrobial applications (Rateb et al., 2013).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other compounds with similar structures .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways .

Pharmacokinetics

The compound’s density is reported to be 151±01 g/cm3 .

Result of Action

Compounds with similar structures have been known to have various biological activities .

Action Environment

Compounds with similar structures have been known to be influenced by various environmental factors .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-cyanomethyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF3N2O2/c1-9(23)24-12-4-2-10(3-5-12)13(7-21)15-14(17)6-11(8-22-15)16(18,19)20/h2-6,8,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBFFRWTESJBMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

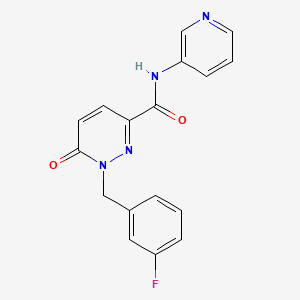

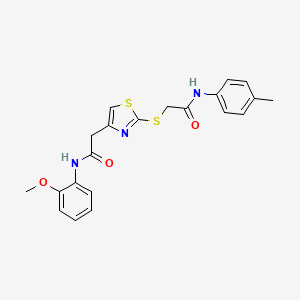

![4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B2606084.png)

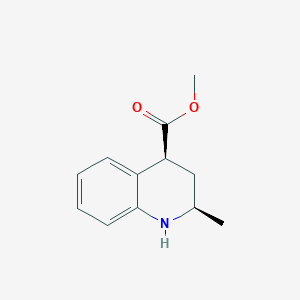

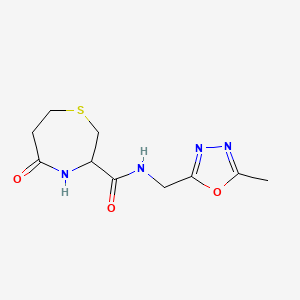

![2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2606087.png)

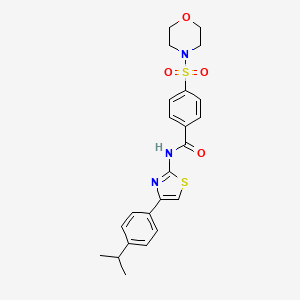

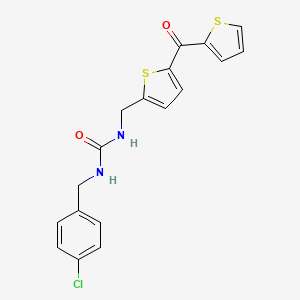

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2606090.png)

![6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2606093.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2606103.png)